molecular formula C23H18ClN3O4S B5402936 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5402936
M. Wt: 467.9 g/mol
InChI Key: PUOWEFMMQUMRNG-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C23H18ClN3O4S and its molecular weight is 467.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is 467.0706549 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on anticancer, antibacterial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of the thiadiazole moiety is particularly significant, as it has been linked to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated an IC50 value of 10.10 µg/mL against HepG2 liver cancer cells and 5.36 µg/mL against MCF-7 breast cancer cells when specific substituents were optimized .
Cell Line IC50 (µg/mL) Reference
HepG210.10
MCF-75.36
PC36.49

This suggests that modifications in the structure can enhance the compound's potency against specific cancer types.

Antibacterial Activity

The antibacterial properties of compounds containing thiadiazole derivatives have been well documented. The compound showed promising activity against both Gram-positive and Gram-negative bacteria:

  • Activity Assays : It was evaluated against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to conventional antibiotics like ampicillin and streptomycin .
Bacterial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus18
Escherichia coli15

Antiviral Activity

The antiviral potential of this compound has also been explored. While specific data on direct antiviral activity against viruses like HCV or HSV is limited, related thiadiazole compounds have shown efficacy in inhibiting viral replication:

  • Mechanism Insights : Compounds with similar structures have been reported to inhibit viral replication effectively in vitro, suggesting that this compound may share similar mechanisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related thiadiazole derivatives:

  • Kumar et al. (2023) reported that derivatives with electron-withdrawing groups at strategic positions significantly enhanced anticancer activity .
  • Moshafi et al. (2021) highlighted how modifications in the piperazine ring could improve antibacterial efficacy against Helicobacter pylori, indicating that structural variations can lead to enhanced biological activities .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-3-12-31-17-10-6-14(7-11-17)19-18(20(28)15-4-8-16(24)9-5-15)21(29)22(30)27(19)23-26-25-13(2)32-23/h3-11,19,28H,1,12H2,2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOWEFMMQUMRNG-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.